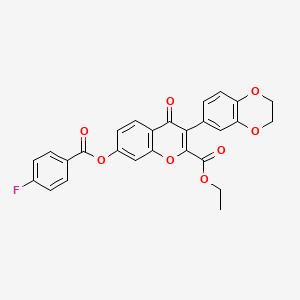

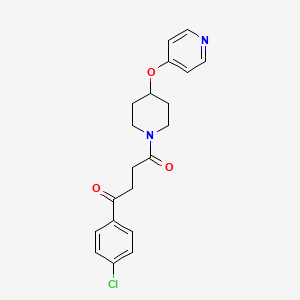

![molecular formula C15H19N3O5S2 B2778073 7-[(2-azepan-1-yl-2-oxoethyl)sulfonyl]-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 946324-26-1](/img/structure/B2778073.png)

7-[(2-azepan-1-yl-2-oxoethyl)sulfonyl]-4H-1,2,4-benzothiadiazine 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “7-[(2-azepan-1-yl-2-oxoethyl)sulfonyl]-4H-1,2,4-benzothiadiazine 1,1-dioxide” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of 1,2,4-benzothiadiazine-1,1-dioxide is influenced by many functional groups attached to the ring .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides was reported by Francotte et al. in 2010 . They tested these compounds as positive allosteric modulators of the AMPA receptors .Aplicaciones Científicas De Investigación

Synthetic Methods and Chemical Reactions

- A method for generating sulfene derivatives, including 3,4-dihydro-3-phenyl-2H-benzothiazine 1,1-dioxides, via cycloaddition reactions showcases the compound's utility in synthesizing cyclic sulfonamides, pivotal in medicinal chemistry for developing new drugs (Prajapati, Singh, Mahajan, & Sandhu, 1993).

- Research into the crystal structure of polythiazide, a derivative, emphasizes the compound's role in forming hydrogen-bonded networks, hinting at its potential in crystal engineering and understanding of molecular interactions (Gelbrich, Haddow, & Griesser, 2010).

Catalysis and Organic Synthesis

- The use of cobalt(III)/chiral carboxylic acid for the enantioselective synthesis of benzothiadiazine-1-oxides via C-H activation demonstrates the compound's relevance in the synthesis of sulfoximine derivatives, highlighting its importance in developing asymmetric synthesis methods (Hirata, Sekine, Kato, Lin, Kojima, Yoshino, & Matsunaga, 2022).

- A high-yield synthesis method for 4H-1,4-benzothiazine-1,1-dioxide derivatives underlines the compound's utility in organic synthesis, offering pathways for creating pharmacologically relevant derivatives efficiently (Montis, Fattuoni, Cadoni, Cabiddu, Usai, & Cabiddu, 2008).

Pharmaceutical and Biological Research

- Explorations into the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions provide insights into the compound's applications in developing novel therapeutic agents, such as histamine H3 receptor antagonists (Greig, Tozer, & Wright, 2001).

Material Science and Dye Production

- The development of azo disperse dyes derived from benzothiadiazine derivatives for polyester highlights the compound's application in the dye and textile industry, showing its versatility beyond pharmaceuticals (Rajagopal & Seshadri, 1990).

Propiedades

IUPAC Name |

1-(azepan-1-yl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl)sulfonyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O5S2/c19-15(18-7-3-1-2-4-8-18)10-24(20,21)12-5-6-13-14(9-12)25(22,23)17-11-16-13/h5-6,9,11H,1-4,7-8,10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWOECGIQASKDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CS(=O)(=O)C2=CC3=C(C=C2)NC=NS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

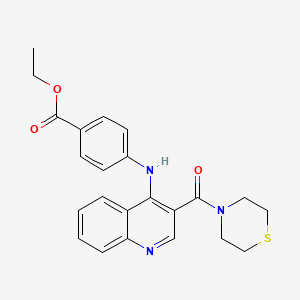

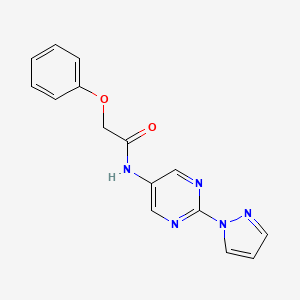

![7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2777993.png)

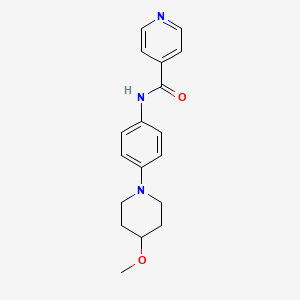

![[2-[(2,6-Dimethylphenyl)imino]-4-methyl-1,3-thiazolan-4-yl]methanol](/img/structure/B2777999.png)

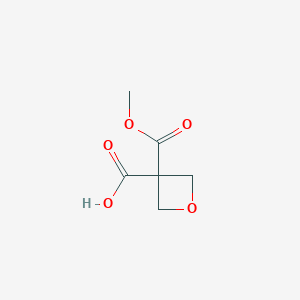

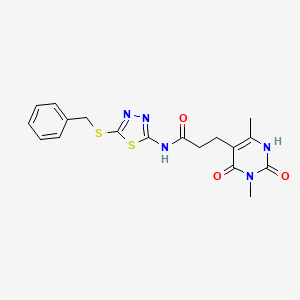

![diethyl 2-{[(4-benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)amino]methylene}malonate](/img/structure/B2778003.png)

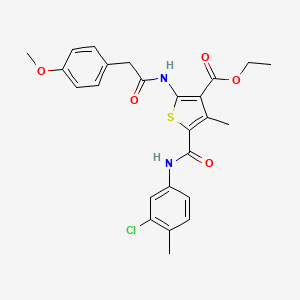

![ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B2778005.png)

![(E)-4-{3-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2778009.png)

![5-[(1,4-Dioxan-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2778010.png)